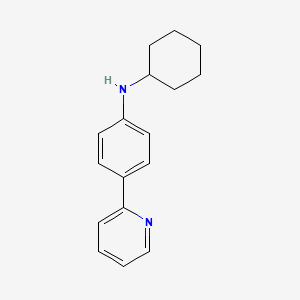

N-Cyclohexyl-4-(pyridin-2-yl)aniline

Description

Contextual Significance of N-Aryl Pyridine (B92270) and Cyclohexyl Aniline (B41778) Motifs in Chemical Science

The N-aryl pyridine and cyclohexyl aniline moieties are prominent structural units in chemical science, each contributing unique properties to the molecules they are part of. The pyridine ring, a six-membered heteroaromatic amine, is a fundamental scaffold in a vast number of biologically active compounds and functional materials. nih.govresearchgate.net Its presence in a molecule can enhance biochemical potency, metabolic stability, and cell permeability. nih.gov Pyridine derivatives are integral to numerous FDA-approved drugs and are found in natural products like certain vitamins and alkaloids. nih.govnih.gov The nitrogen atom in the pyridine ring allows for hydrogen bonding and influences the electronic properties of the molecule, making it a common feature in ligands for organometallic catalysis. nih.gov

Similarly, the aniline scaffold is a cornerstone of industrial and academic chemistry. bohrium.com Aniline and its derivatives are precursors to a wide array of dyes, polymers, and pharmaceuticals. ontosight.airsc.org The introduction of a cyclohexyl group to the aniline structure, as seen in cyclohexylaniline, imparts distinct physical and chemical properties, including changes in solubility and reactivity. ontosight.ai This alicyclic group can influence the steric and electronic environment of the aniline nitrogen, which can be crucial for tuning the molecule's biological activity or material properties. ontosight.ai Cyclohexylamine (B46788), a related compound, is an important intermediate in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators. wikipedia.orgresearchgate.net The combination of these motifs in N-Cyclohexyl-4-(pyridin-2-yl)aniline suggests a molecule with potential applications stemming from the synergistic effects of its aromatic, heteroaromatic, and alicyclic components.

| Motif | Significance in Chemical Science |

|---|---|

| N-Aryl Pyridine | Found in numerous pharmaceuticals, enhances biochemical potency and metabolic stability. nih.govnih.gov Used in functional materials and as ligands in catalysis. nih.gov |

| Cyclohexyl Aniline | Precursor for polymers, dyes, and pharmaceuticals. ontosight.ai The cyclohexyl group modifies physical and chemical properties like solubility and reactivity. ontosight.ai |

Historical Development and Evolution of Related Heterocyclic and Alicyclic Scaffolds

The historical development of heterocyclic and alicyclic chemistry provides the foundation for the synthesis and study of complex molecules like this compound. The structure of pyridine was elucidated in the 19th century, and since then, a plethora of synthetic methods for creating substituted pyridines have been developed. nih.gov These methods have evolved from classical condensation reactions to modern cross-coupling strategies, allowing for precise control over the substitution pattern on the pyridine ring.

The synthesis of anilines has also seen significant advancements. Traditional methods often involved the nitration of benzene (B151609) followed by reduction. bohrium.com More contemporary approaches include palladium-catalyzed coupling reactions, which offer greater functional group tolerance and synthetic versatility. bohrium.com The synthesis of cyclohexylamine, the saturated analog of aniline, is primarily achieved through the hydrogenation of aniline. wikipedia.org The development of efficient catalytic systems, often using cobalt or nickel, has been crucial for this transformation. wikipedia.org The evolution of these synthetic methodologies for constructing pyridine, aniline, and cyclohexylamine scaffolds has been instrumental in enabling chemists to assemble complex molecules that combine these important structural features.

Research Rationale and Key Objectives for Investigating this compound

The rationale for investigating this compound stems from the desire to create novel molecules with potentially valuable biological or material properties by combining well-established pharmacophores and functional motifs. The pyridine moiety is a known component of many therapeutic agents. researchgate.netnih.gov The N-aryl aniline structure is also a common feature in medicinal chemistry. The inclusion of a cyclohexyl group can modulate the lipophilicity and conformational flexibility of the molecule, which can in turn influence its interaction with biological targets.

Key objectives for the investigation of this compound and related compounds often include:

Synthesis and Characterization: Developing efficient synthetic routes to access the target molecule and its analogs, and thoroughly characterizing their structures using techniques like NMR and mass spectrometry. researchgate.netresearchgate.net

Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, antifungal, anticancer, or anti-inflammatory properties, based on the known activities of pyridine and aniline derivatives. ontosight.airesearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups and structural features influence its biological activity.

Material Science Applications: Exploring the potential of the compound as a building block for novel polymers or as a ligand in catalysis, given the properties of its constituent motifs. ontosight.ai

Research into molecules like this compound is driven by the continuous search for new chemical entities with improved efficacy, selectivity, and physicochemical properties for a wide range of applications.

| Research Objective | Description |

|---|---|

| Synthesis and Characterization | To develop efficient methods for creating the compound and to confirm its chemical structure. researchgate.netresearchgate.net |

| Biological Screening | To test the compound for potential therapeutic activities. ontosight.airesearchgate.netresearchgate.net |

| Structure-Activity Relationship (SAR) | To understand how the molecule's structure relates to its function. |

| Material Science Applications | To investigate its use in creating new materials or in chemical catalysis. ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N-cyclohexyl-4-pyridin-2-ylaniline |

InChI |

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h4-5,8-13,15,19H,1-3,6-7H2 |

InChI Key |

VJMXFNAKZUVXJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl 4 Pyridin 2 Yl Aniline and Structural Analogues

Direct Synthetic Routes to N-Cyclohexyl-4-(pyridin-2-yl)aniline

Direct synthetic routes offer a straightforward approach to the target molecule, typically involving the coupling of two key fragments: a cyclohexyl group and the 4-(pyridin-2-yl)aniline core.

Reductive Amination Strategies for this compound Formation

Reductive amination is a widely employed and efficient method for the formation of C-N bonds. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, this strategy involves the reaction of 4-(pyridin-2-yl)aniline with cyclohexanone (B45756).

The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.com The choice of solvent can also influence the reaction efficiency, with chlorinated solvents like dichloroethane (DCE) and polar aprotic solvents being frequently used. researchgate.net The reaction conditions are generally mild, making this approach tolerant to a range of functional groups. rsc.org

Table 1: Reductive Amination of 4-(pyridin-2-yl)aniline with Cyclohexanone

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH(OAc)₃ | Dichloroethane (DCE) | 25 | 12 | 85 |

| NaBH₃CN | Methanol (B129727) | 25 | 24 | 78 |

| H₂/Pd/C | Ethanol | 50 | 8 | 92 |

| NaBH₄ | Methanol | 25 | 18 | 75 |

Palladium-Catalyzed Coupling Reactions for Constructing the C-N Bond

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. nih.govwikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base. rsc.org For the synthesis of this compound, this can be approached in two ways: coupling of 2-(4-halophenyl)pyridine with cyclohexylamine (B46788), or the reaction of a 2-halopyridine with 4-cyclohexylaniline (B1222870).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. stackexchange.com Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide array of phosphine ligands have been developed to facilitate these couplings, with bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos often providing excellent results. libretexts.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org Aprotic polar solvents such as toluene, dioxane, and THF are commonly employed. stackexchange.com

Table 2: Palladium-Catalyzed Coupling of 2-(4-bromophenyl)pyridine (B1270735) with Cyclohexylamine

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 91 |

| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 110 | 88 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 82 |

| [Pd(allyl)Cl]₂ | BippyPhos | KOtBu | Water (micellar) | 70 | 85 |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Pyridine (B92270) or Aniline (B41778) Precursors

Nucleophilic aromatic substitution (SNAr) provides another direct route to form the C-N bond. This reaction is particularly effective for electron-deficient aromatic rings, such as pyridines, especially when a good leaving group (e.g., a halide) is present at an activated position (ortho or para to the nitrogen). nih.govyoutube.com For the synthesis of this compound, the SNAr reaction would typically involve the displacement of a halide from the 2-position of a pyridine ring by an aniline derivative.

The feasibility of an SNAr reaction on a pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The reaction of 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) with 4-cyclohexylaniline can lead to the desired product. These reactions are often carried out at elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen halide formed. acsgcipr.org Polar aprotic solvents like DMSO or DMF are commonly used to facilitate the reaction. acsgcipr.org In some cases, Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. researchgate.net

Table 3: Nucleophilic Aromatic Substitution of 2-Chloropyridine with 4-Cyclohexylaniline

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | K₂CO₃ | 150 | 24 | 75 |

| DMF | NaH | 120 | 18 | 80 |

| NMP | Cs₂CO₃ | 160 | 12 | 82 |

| None (neat) | None | 180 | 48 | 65 |

Optimization of Reaction Parameters and Catalytic Systems for this compound Synthesis

The efficiency of the synthesis of this compound can be significantly improved by optimizing various reaction parameters, particularly for the palladium-catalyzed coupling reactions.

Catalyst Screening and Ligand Design in C-N Coupling Reactions

The choice of the palladium catalyst and, more importantly, the ancillary phosphine ligand is critical for the success of the Buchwald-Hartwig amination. rsc.org Different generations of ligands have been developed to address various challenges, such as coupling with less reactive aryl chlorides or sterically hindered amines. wikipedia.org

For the coupling of a heteroaryl halide like 2-bromopyridine, ligands that are both electron-rich and sterically bulky are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Ligands from the biarylphosphine class, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility and high efficiency in these types of couplings. rsc.org The screening of different ligand/palladium precursor combinations is a common strategy to identify the optimal catalytic system for a specific substrate pairing. The catalyst loading can also be optimized to balance reaction efficiency with cost-effectiveness.

Table 4: Catalyst and Ligand Screening for the Amination of 2-Bromopyridine with 4-Cyclohexylaniline

| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 75 |

| Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 95 |

| Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 89 |

| PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 120 | 68 |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of the synthesis of this compound. In reductive amination, the solvent must be capable of dissolving the reactants and the reducing agent without reacting with them. While chlorinated solvents are effective, greener alternatives are continuously being explored. researchgate.net

In palladium-catalyzed C-N coupling reactions, the solvent plays a crucial role in solubilizing the catalyst, substrates, and base, and can also influence the stability and activity of the catalytic species. stackexchange.com Aprotic solvents like toluene, dioxane, and THF are widely used. The polarity of the solvent can affect the rates of the oxidative addition and reductive elimination steps. In some cases, the use of polar aprotic solvents like DMF or NMP can be beneficial, particularly for less reactive substrates, although side reactions can sometimes be more prevalent. Recent developments have also explored the use of "greener" solvents or even aqueous micellar conditions for Buchwald-Hartwig aminations. nih.gov

Table 5: Effect of Solvent on the Palladium-Catalyzed Amination of 2-(4-bromophenyl)pyridine with Cyclohexylamine

| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Toluene | Pd(OAc)₂ / XPhos | NaOtBu | 100 | 91 |

| Dioxane | Pd(OAc)₂ / XPhos | NaOtBu | 100 | 88 |

| THF | Pd(OAc)₂ / XPhos | NaOtBu | 66 | 75 |

| DMF | Pd(OAc)₂ / XPhos | K₂CO₃ | 120 | 65 |

Temperature, Concentration, and Stoichiometric Ratio Optimization

The efficiency of both the Buchwald-Hartwig and Suzuki-Miyaura reactions is highly dependent on the careful optimization of several parameters, including temperature, reactant concentrations, and stoichiometric ratios of the catalyst, ligand, and base.

For the Buchwald-Hartwig amination step, the reaction temperature is a critical factor. While some modern catalyst systems can operate at room temperature, many reactions involving less reactive aryl chlorides or sterically hindered amines may require elevated temperatures, often in the range of 80-120 °C, to achieve a reasonable reaction rate and yield. The concentration of the reactants is also important; typical concentrations range from 0.1 to 1.0 M. A higher concentration can increase the reaction rate but may also lead to solubility issues or increased side reactions. The stoichiometric ratio of the reactants and reagents is paramount. The amine is often used in a slight excess (1.1-1.5 equivalents) relative to the aryl halide to ensure complete consumption of the more valuable halide. The palladium catalyst loading is typically low, ranging from 0.5 to 2 mol%, with a ligand-to-palladium ratio of 1:1 to 2:1. The choice and amount of base are also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) commonly used in stoichiometric amounts (typically 1.5-2.0 equivalents).

In the Suzuki-Miyaura coupling for forming the biaryl linkage, temperatures generally range from 60 to 110 °C. The concentration of the reaction mixture is typically maintained between 0.2 and 1.0 M. The boronic acid or its ester derivative is usually employed in a slight excess (1.1-1.5 equivalents) compared to the aryl halide. The palladium catalyst loading is similar to that in the Buchwald-Hartwig reaction, typically 0.5-5 mol%. A variety of phosphine-based ligands are effective, with the choice depending on the specific substrates. The base, often an inorganic carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used in excess (2-3 equivalents) to facilitate the transmetalation step.

The interactive table below summarizes typical reaction parameters for analogous Buchwald-Hartwig and Suzuki-Miyaura reactions, providing a basis for the optimization of the synthesis of this compound.

Interactive Data Table: Typical Reaction Parameters for Analogous Cross-Coupling Reactions

| Parameter | Buchwald-Hartwig Amination (Aryl Halide + Amine) | Suzuki-Miyaura Coupling (Aryl Halide + Boronic Acid) |

| Temperature (°C) | 25 - 120 | 60 - 110 |

| Concentration (M) | 0.1 - 1.0 | 0.2 - 1.0 |

| Aryl Halide (equiv.) | 1.0 | 1.0 |

| Amine/Boronic Acid (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 |

| Palladium Catalyst (mol%) | 0.5 - 2.0 | 0.5 - 5.0 |

| Ligand (mol%) | 1.0 - 4.0 | 1.0 - 10.0 |

| Base (equiv.) | 1.5 - 2.0 | 2.0 - 3.0 |

| Typical Solvents | Toluene, Dioxane, THF | Toluene, Dioxane, DMF, Acetonitrile/Water |

Derivatization and Chemical Modification Strategies for this compound

The tripartite structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization strategies can be directed at the aniline nitrogen and its associated aromatic ring, the pyridine heterocycle, or the cyclohexyl moiety.

Functionalization of the Aniline Nitrogen and Aromatic Ring

The secondary amine of the aniline moiety is a key site for functionalization. It can undergo a variety of reactions, including acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to yield tertiary amines. These modifications can significantly alter the electronic properties and steric bulk around the nitrogen atom.

The phenyl ring of the aniline component is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amine. However, the directing effect of the bulky N-cyclohexyl group and the pyridin-2-yl substituent will influence the regioselectivity of these reactions. Halogenation (e.g., bromination or chlorination) and nitration are expected to occur primarily at the positions ortho and para to the activating amino group, although steric hindrance from the cyclohexyl group might favor substitution at the less hindered positions. Friedel-Crafts acylation and alkylation are also possible, providing routes to introduce keto and alkyl functionalities onto the aniline ring, though these reactions may require careful optimization to avoid side reactions.

Regioselective Transformations of the Pyridine Heterocycle

The pyridine ring in this compound is generally electron-deficient and thus less reactive towards electrophilic substitution than the aniline ring. Electrophilic attack on the pyridine ring, if it occurs, would be expected at the 3- and 5-positions. However, harsher conditions are typically required for such transformations.

A more common strategy for modifying the pyridine ring is through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. For instance, if a halogen atom were introduced at the 4- or 6-position of the pyridine ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Another powerful method for functionalizing the pyridine ring is through directed ortho-metalation (DoM). The nitrogen atom of the pyridine can direct lithiation to the adjacent C-3 position, and the resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Manipulation of the Cyclohexyl Moiety

The cyclohexyl group, while generally considered a non-reactive lipophilic moiety, can also be a target for chemical modification. Free-radical halogenation can introduce a halogen atom onto the cyclohexyl ring, which can then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions.

Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone or cyclohexanol (B46403) derivatives. The position of oxidation can be influenced by the presence of directing groups or the use of specific oxidizing agents. These oxygenated derivatives can then be further modified, for example, through reductive amination of the ketone or esterification of the alcohol.

Furthermore, the stereochemistry of substituents on the cyclohexyl ring can be controlled to investigate the impact of conformational rigidity and spatial orientation on the molecule's properties. The introduction of substituents can also modulate the lipophilicity and metabolic stability of the compound.

The table below provides examples of potential derivatization reactions for each moiety of this compound.

Interactive Data Table: Potential Derivatization Reactions

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

| Aniline Nitrogen | Acylation | Acetyl chloride, pyridine | N-acetyl-N-cyclohexyl-4-(pyridin-2-yl)aniline |

| Aniline Ring | Bromination | N-Bromosuccinimide, CCl₄ | Bromo-substituted this compound |

| Pyridine Ring | Lithiation/Alkylation | n-BuLi, THF; then CH₃I | 3-Methyl-2-(4-(cyclohexylamino)phenyl)pyridine |

| Cyclohexyl Moiety | Oxidation | CrO₃, H₂SO₄, acetone | 4-(4-(pyridin-2-yl)anilino)cyclohexan-1-one |

Advanced Spectroscopic Characterization of N Cyclohexyl 4 Pyridin 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Cyclohexyl-4-(pyridin-2-yl)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the spatial relationships between them. For a molecule such as this compound, which possesses distinct aromatic and aliphatic regions, NMR is indispensable for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

In a hypothetical ¹H NMR spectrum of this compound, the signals would be distributed across the typical chemical shift ranges for aromatic and aliphatic protons.

Pyridin-2-yl Protons: The four protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The proton adjacent to the nitrogen atom (at the C6 position) is expected to be the most deshielded and appear at the lowest field, likely as a doublet. The remaining pyridine protons would present as a more complex pattern of multiplets due to spin-spin coupling.

Aniline (B41778) Protons: The four protons on the central phenyl ring would also resonate in the aromatic region. These would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the approximate range of δ 6.8 to 7.8 ppm.

Cyclohexyl Protons: The eleven protons of the cyclohexyl group would be found in the upfield aliphatic region, generally between δ 1.0 and 4.0 ppm. The single proton attached to the nitrogen (the methine proton) would be the most deshielded of this group due to the electron-withdrawing effect of the nitrogen atom, likely appearing as a multiplet around δ 3.5-4.0 ppm. The remaining ten protons on the cyclohexyl ring would produce a complex series of overlapping multiplets at higher fields (δ 1.0-2.0 ppm).

Amine Proton (N-H): A broad singlet corresponding to the N-H proton could be observed, the chemical shift of which would be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the 17 carbon atoms.

Aromatic Carbons: The eleven carbons of the pyridine and aniline rings would resonate in the downfield region, typically from δ 110 to 160 ppm. The carbon atoms directly attached to the nitrogen atoms would be significantly deshielded.

Aliphatic Carbons: The six carbons of the cyclohexyl ring would appear in the upfield region, generally between δ 20 and 60 ppm. The carbon atom bonded to the nitrogen (the methine carbon) would be the most downfield of this set.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the pyridine, aniline, and cyclohexyl spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the pyridin-2-yl, aniline, and cyclohexyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the cyclohexyl ring and its orientation relative to the aniline ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Environment Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms in the molecule. The pyridine nitrogen and the aniline nitrogen would exhibit distinct chemical shifts, reflecting their different hybridization states and electronic environments.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Key Functional Groups

The FT-IR spectrum of this compound would be expected to show a series of characteristic absorption bands corresponding to the various functional groups and structural motifs within the molecule.

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyridine and aniline rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for the aromatic and aliphatic amine linkages would be expected in the 1250-1350 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear in the 690-900 cm⁻¹ region, providing further structural information.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a spectral fingerprint that is complementary to infrared (IR) spectroscopy. The analysis of the Raman spectrum focuses on the characteristic vibrations of the constituent functional groups: the pyridine ring, the aniline moiety, and the cyclohexyl group.

The pyridine ring exhibits several characteristic Raman bands. Strong peaks are typically observed for the ring breathing modes. For pyridine itself, these appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net In this compound, the symmetric ring breathing vibration is expected near 995 cm⁻¹, while the trigonal ring breathing mode is anticipated around 1032 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected in the 3000-3100 cm⁻¹ region.

The aniline fragment also contributes distinct vibrational modes. The C-N stretching vibration of the secondary amine (cyclohexyl-NH-phenyl) is a key feature, typically appearing in the 1250-1350 cm⁻¹ range. The N-H wagging mode, while often more prominent in IR, can sometimes be observed in the Raman spectrum. scirp.org Vibrations associated with the phenyl ring of the aniline moiety, such as in-plane C-H bending and ring stretching modes, will contribute to the complex spectral region between 1000 cm⁻¹ and 1600 cm⁻¹. Specifically, a prominent band around 1600 cm⁻¹ is characteristic of the C=C stretching of the aromatic rings. nih.gov

The cyclohexyl group, being a saturated aliphatic ring, primarily shows C-H stretching vibrations (symmetric and asymmetric) between 2850 cm⁻¹ and 3000 cm⁻¹. Additionally, CH₂ scissoring (~1450 cm⁻¹) and twisting/wagging modes (~1200-1350 cm⁻¹) are expected. nist.gov The C-C stretching vibrations of the cyclohexyl ring contribute to the fingerprint region below 1200 cm⁻¹.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Pyridine, Phenyl |

| ~2935 | Cyclohexyl CH₂ Asymmetric Stretch | Cyclohexyl |

| ~2855 | Cyclohexyl CH₂ Symmetric Stretch | Cyclohexyl |

| ~1605 | Aromatic Ring C=C Stretch | Pyridine, Phenyl |

| ~1450 | Cyclohexyl CH₂ Scissoring | Cyclohexyl |

| ~1280 | C-N Stretch | Aniline (Aryl-N) |

| ~1032 | Pyridine Ring Trigonal Breathing | Pyridine |

| ~995 | Pyridine Ring Symmetric Breathing | Pyridine |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to at least four decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. nih.govalevelchemistry.co.uk This high mass accuracy, typically with an error of less than 5 parts per million (ppm), provides a high degree of confidence in the assigned elemental formula. researchgate.net

The molecular formula of this compound is C₁₇H₂₀N₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the neutral molecule is calculated to be 252.162648 Da. missouri.edu In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺.

The theoretical exact mass of the protonated molecule [C₁₇H₂₁N₂]⁺ is 253.170473 Da. An experimental HRMS measurement would yield a value extremely close to this theoretical mass, confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂ |

| Theoretical Monoisotopic Mass [M] | 252.162648 Da |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 253.170473 |

| Exemplary Measured m/z | 253.1701 |

| Mass Difference | -0.000373 Da |

| Error | -1.47 ppm |

The exemplary data illustrates a mass error of -1.47 ppm, which is well within the typical acceptance criteria for HRMS measurements, thus confirming the elemental composition of C₁₇H₂₀N₂.

The fragmentation pattern of this compound, as determined by tandem mass spectrometry (MS/MS), provides significant structural information. The molecular ion ([M]⁺˙ at m/z 252) or the protonated molecule ([M+H]⁺ at m/z 253) is subjected to collision-induced dissociation (CID), leading to characteristic bond cleavages. The fragmentation is dictated by the stability of the resulting ions and neutral losses.

A primary fragmentation pathway involves the cleavage of the cyclohexyl ring. The loss of the cyclohexyl group as a radical (C₆H₁₁) from the molecular ion leads to the formation of the stable 4-(pyridin-2-yl)aniline radical cation at m/z 170. Alternatively, cleavage alpha to the nitrogen atom within the cyclohexyl ring can occur. libretexts.org

Another significant fragmentation involves the cleavage of the bond between the phenyl and pyridine rings. This can lead to the formation of a phenylcyclohexylamine fragment ion or a pyridinyl fragment, though this is generally less favored than the loss of the cyclohexyl group. The most common fragmentation pathways for the protonated molecule ([M+H]⁺) are outlined below:

Loss of Cyclohexene (B86901): A common fragmentation for N-cyclohexyl amines is the loss of a neutral cyclohexene molecule (C₆H₁₀, 82 Da) via a rearrangement process, resulting in the protonated 4-(pyridin-2-yl)aniline ion at m/z 171. This is often the base peak in the spectrum due to the high stability of the resulting aromatic amine ion.

Alpha-Cleavage: Cleavage of the C-N bond between the nitrogen and the cyclohexyl ring results in the loss of a cyclohexyl radical (•C₆H₁₁, 83 Da), leading to the fragment ion at m/z 170.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although this typically requires higher collision energy. Loss of HCN (27 Da) from the pyridine-containing fragments is a characteristic pathway for pyridinyl compounds. For instance, the fragment at m/z 171 could lose HCN to yield an ion at m/z 144.

Phenyl Ring Fragmentation: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of many aromatic compounds. nih.gov

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 253 | [M+H]⁺ | [C₁₇H₂₁N₂]⁺ | Protonated Molecule |

| 171 | [M+H - C₆H₁₀]⁺ | [C₁₁H₉N₂]⁺ | Loss of neutral cyclohexene |

| 170 | [M - C₆H₁₁]⁺ | [C₁₁H₈N₂]⁺˙ | Loss of cyclohexyl radical |

| 144 | [C₁₁H₉N₂ - HCN]⁺ | [C₁₀H₈N]⁺ | Loss of HCN from m/z 171 |

| 78 | [Pyridine]⁺˙ | [C₅H₄N]⁺˙ | Cleavage of C-C bond between rings |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ | Fragmentation of aniline moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by contributions from its constituent chromophores: the 2-phenylpyridine (B120327) system and the N-substituted aniline moiety. The spectrum is expected to show intense absorptions in the ultraviolet region, corresponding primarily to π → π* electronic transitions within the conjugated aromatic system.

The core chromophore can be considered as 2-phenylpyridine, which typically exhibits a strong absorption band around 250 nm. nist.gov The linkage of the aniline nitrogen atom to the phenyl ring at the 4-position creates an extended π-system, functioning as a donor-acceptor type structure. The aniline nitrogen acts as an electron-donating group (auxochrome), and the pyridine ring acts as an electron-accepting group. This intramolecular charge transfer (ICT) character is expected to cause a significant red-shift (bathochromic shift) of the main absorption band compared to unconnected aniline and pyridine.

The N-cyclohexyl group, being an alkyl substituent, has a minor electronic effect, typically causing a small bathochromic shift and a slight increase in absorption intensity (hyperchromic effect) compared to the unsubstituted secondary amine. Weaker n → π* transitions, associated with the lone pair of electrons on the nitrogen atoms, may also be present but are often obscured by the much stronger π → π* bands.

The position of the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov In more polar solvents, the excited state, which possesses a larger dipole moment due to charge transfer, is stabilized, often leading to a further red-shift in the absorption maximum.

| Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~280-320 | High (>10,000) | π → π* (ICT) | Entire conjugated system (Aniline-Pyridine) |

| ~240-260 | Moderate-High | π → π | Localized phenyl and pyridine transitions |

| >350 | Low (<1000) | n → π | Nitrogen lone pairs (often obscured) |

Crystallographic Studies and Solid State Structural Elucidation of N Cyclohexyl 4 Pyridin 2 Yl Aniline

Single Crystal X-ray Diffraction Analysis of N-Cyclohexyl-4-(pyridin-2-yl)aniline

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide invaluable data on the molecular conformation, bond lengths, and torsion angles of this compound.

Molecular Conformation, Bond Lengths, and Torsion Angles

Without experimental data, any discussion of the specific bond lengths and torsion angles of this compound would be purely speculative. A crystallographic study would be required to ascertain the exact spatial relationship between the cyclohexyl, aniline (B41778), and pyridine (B92270) moieties, including the dihedral angles between the aromatic rings and the conformation of the cyclohexyl ring.

Crystal Packing Arrangements and Supramolecular Architectures

The culmination of the aforementioned intermolecular forces dictates the crystal packing and the resulting supramolecular architecture. A detailed analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state, leading to the formation of one-, two-, or three-dimensional networks. This information is essential for understanding the material's properties.

Polymorphism and Co-crystallization Investigations of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the potential for co-crystal formation are important aspects of solid-state chemistry. Investigations into these phenomena for this compound have not been reported. Such studies would be critical for controlling the physicochemical properties of the solid form of this compound.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Pyridin 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic structure.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all of its geometrical parameters (bond lengths, bond angles, and dihedral angles). The resulting optimized structure corresponds to a minimum on the potential energy surface.

For N-Cyclohexyl-4-(pyridin-2-yl)aniline, DFT calculations would reveal the precise bond lengths of the C-C, C-N, C-H, and N-H bonds in the aniline (B41778), pyridine (B92270), and cyclohexyl moieties. Key bond angles and, crucially, the dihedral angles between the planes of the aromatic rings would also be determined. For instance, the molecule is not expected to be perfectly planar due to steric hindrance, and the calculated dihedral angle between the pyridine and aniline rings would quantify this twist. This optimized geometry is fundamental, as all other electronic properties are calculated from this stable structure. A comparison of these theoretical parameters with experimental data from X-ray crystallography, if available, is a standard method for validating the chosen computational approach.

Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C-N) | Aniline N - Phenyl C bond length | ~1.40 Å |

| r(C=N) | Pyridine C=N bond length | ~1.34 Å |

| ∠(C-N-C) | Angle around the aniline nitrogen | ~125° |

| Φ(Py-Ph) | Dihedral angle between pyridine and phenyl rings | ~20-40° |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical frequencies are often systematically higher than the experimental values due to the calculation's assumption of a harmonic oscillator model and the neglect of anharmonicity. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP).

These calculations are invaluable for assigning specific molecular motions (stretches, bends, torsions) to the experimentally observed spectral bands. For this compound, key vibrational modes would include the N-H stretching of the secondary amine, C-H stretching of the aromatic and cyclohexyl groups, and the characteristic C=C and C=N ring stretching vibrations of the pyridine and aniline moieties. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra would confirm that the optimized geometry represents the actual molecular structure.

Table 2: Illustrative Vibrational Mode Assignments for this compound This table shows representative assignments based on DFT calculations and known group frequencies.

| Vibrational Mode | Typical Scaled DFT Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3400 cm⁻¹ | 3350-3450 cm⁻¹ |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | 2960-2850 cm⁻¹ |

| Aromatic Ring (C=C/C=N) Stretch | ~1600-1450 cm⁻¹ | 1610-1450 cm⁻¹ |

| C-N Stretch | ~1350-1250 cm⁻¹ | 1360-1250 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital available to accept electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. The LUMO energy is related to the electron affinity, indicating the ability to accept an electron. The distribution of these orbitals across the molecule highlights the most probable regions for chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, identifying this region as the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed more over the electron-deficient pyridine ring, marking it as the probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) This table outlines the typical outputs of an FMO analysis.

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. The color scheme typically ranges from red (most negative potential, electron-rich) through green (neutral) to blue (most positive potential, electron-poor).

This map is highly effective for predicting sites for electrophilic and nucleophilic reactions. For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a prime site for protonation and electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atom of the aniline's N-H group, indicating its susceptibility to nucleophilic attack or hydrogen bonding. The cyclohexyl and phenyl groups would exhibit largely neutral (green) potential.

Conformational Analysis and Potential Energy Surface Scans

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. A Potential Energy Surface (PES) scan is a common technique for this analysis.

For this compound, a key degree of freedom is the rotation around the C-C single bond connecting the aniline and pyridine rings. A PES scan would be performed by systematically varying the dihedral angle of this bond in small increments (e.g., 10 degrees) and calculating the molecule's energy at each step, while allowing all other geometrical parameters to relax. The resulting plot of energy versus dihedral angle would reveal the low-energy (stable) and high-energy (transitional) conformations, providing insight into the molecule's flexibility and the energetic cost of conformational changes.

Quantum Chemical Descriptors and Structure-Property Relationships

From the energies of the frontier orbitals (HOMO and LUMO), several global quantum chemical descriptors can be calculated to quantify the molecule's reactivity and establish structure-property relationships. These descriptors provide a quantitative framework for understanding the molecule's behavior.

Based on Koopmans' theorem, these descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η).

Calculating these values allows for a quantitative comparison of the reactivity of this compound with other related compounds, helping to build predictive models for its chemical behavior.

Table 4: Important Quantum Chemical Descriptors (Illustrative) This table lists key descriptors derived from DFT calculations.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Ease of electron removal |

| Electron Affinity (A) | A ≈ -E(LUMO) | Ability to accept an electron |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO))/2 | Overall electron-attracting tendency |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO))/2 | Resistance to deformation; stability |

| Chemical Softness (S) | S = 1/(2η) | Polarizability; reactivity |

Reactivity and Reaction Mechanisms of N Cyclohexyl 4 Pyridin 2 Yl Aniline

General Reactivity Profiles: Nucleophilic and Electrophilic Sites

The reactivity of N-Cyclohexyl-4-(pyridin-2-yl)aniline is governed by the electronic properties of its constituent aromatic and aliphatic groups. The molecule possesses several potential nucleophilic and electrophilic centers, which are key to its diverse chemical transformations.

The primary nucleophilic sites are the nitrogen atoms of the pyridine (B92270) ring and the secondary amino group. The lone pair of electrons on the pyridine nitrogen is readily available for donation to electrophiles. Similarly, the nitrogen of the cyclohexylamino group is nucleophilic, although its reactivity is influenced by the steric hindrance imposed by the bulky cyclohexyl group and the electronic effects of the attached phenyl ring. The aniline (B41778) ring, activated by the electron-donating amino group, is also susceptible to electrophilic attack, particularly at the ortho and para positions relative to the amino substituent.

Conversely, the electrophilic sites of the molecule are primarily located on the carbon atoms of the pyridine and benzene (B151609) rings. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or upon quaternization of the nitrogen atom. The carbon atoms of the aniline ring can also act as electrophilic centers in certain reactions, such as nucleophilic aromatic substitution, particularly if further substituted with strong electron-withdrawing groups.

Table 1: Predicted Nucleophilic and Electrophilic Sites of this compound

| Site | Type | Reactivity |

|---|---|---|

| Pyridine Nitrogen | Nucleophilic | Prone to protonation and alkylation. |

| Amino Nitrogen | Nucleophilic | Can act as a base or nucleophile, but reactivity is sterically hindered. |

| Aniline Ring | Nucleophilic | Activated towards electrophilic aromatic substitution. |

| Pyridine Ring Carbons | Electrophilic | Susceptible to nucleophilic attack, especially at positions 2, 4, and 6. |

| Aniline Ring Carbons | Electrophilic | Can undergo nucleophilic aromatic substitution under specific conditions. |

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The aniline moiety is particularly susceptible to oxidation. openaccessjournals.com

Mild oxidation may result in the formation of colored dimeric and polymeric species. Stronger oxidizing agents can lead to the formation of quinone-like structures or even the cleavage of the aromatic ring under harsh conditions. The secondary amino group can also be oxidized to form a stable nitroxide radical or other oxidized species. The pyridine ring is generally more resistant to oxidation than the aniline ring. However, under forcing conditions, oxidation of the pyridine ring can occur, potentially leading to the formation of N-oxides or ring-opened products.

Reduction Reactions and Derivative Formation

The pyridine ring of this compound is the primary site for reduction. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring without affecting the aniline ring. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst, can also be employed for this transformation. The aniline ring is generally stable to reduction under these conditions. However, under more vigorous conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the benzene ring can also be reduced to a cyclohexyl ring.

Mechanistic Investigations of Substitution Reactions Involving this compound

Substitution reactions are a key class of transformations for this compound, allowing for the introduction of new functional groups and the synthesis of a wide range of derivatives.

Kinetic Studies of Reaction Pathways

Role of Intermediates (e.g., Zwitterionic Intermediates) and Proton Transfer Processes

In certain reactions, particularly those involving the pyridine moiety, the formation of zwitterionic intermediates can play a crucial role. mdpi.comresearchgate.net For instance, in reactions with electrophiles, the pyridine nitrogen can be attacked to form a pyridinium (B92312) salt, which is a zwitterionic species if the counter-ion is generated from another part of the same molecule. These intermediates are often highly reactive and can undergo subsequent transformations to yield the final products.

Proton transfer processes are also fundamental to many reactions of this compound. nih.gov The basicity of the amino and pyridine nitrogens means that protonation and deprotonation steps are often involved in the reaction mechanism. For example, in acid-catalyzed reactions, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. In base-catalyzed reactions, deprotonation of the amino group can enhance its nucleophilicity.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst can have a profound impact on the outcome and mechanism of reactions involving this compound. beilstein-journals.org Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for nucleophilic substitution reactions as they can solvate cations effectively, thereby promoting the reaction. Protic solvents, such as alcohols, can participate in hydrogen bonding and proton transfer, which can influence the reaction pathway.

Catalysts, such as acids, bases, or transition metals, can significantly alter the reaction mechanism. Acid catalysts can activate electrophiles or protonate the substrate, while base catalysts can deprotonate the nucleophile or the substrate to increase its reactivity. Transition metal catalysts are often employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Summary of Potential Reaction Mechanisms

| Reaction Type | Key Intermediates | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | Meisenheimer complex | Solvent polarity, nature of leaving group, steric hindrance. |

| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | Activating/deactivating nature of substituents, catalyst. |

| Reactions at the Pyridine Nitrogen | Pyridinium ylides, zwitterions | Nature of the electrophile, solvent. |

| Catalytic Cross-Coupling | Organometallic intermediates | Choice of metal catalyst, ligands, and reaction conditions. |

Coordination Chemistry of N Cyclohexyl 4 Pyridin 2 Yl Aniline As a Ligand

Synthesis and Characterization of Metal Complexes with N-Cyclohexyl-4-(pyridin-2-yl)aniline

The synthesis of metal complexes with ligands akin to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

The synthesis of transition metal complexes with pyridyl-aniline type ligands is generally straightforward. For instance, palladium(II) complexes can be prepared by reacting the ligand with a palladium(II) salt, such as palladium(II) chloride, in an appropriate solvent. science.govrsc.org Similarly, zinc(II) and cadmium(II) complexes are often synthesized by mixing the ligand with zinc(II) or cadmium(II) salts (e.g., chlorides, nitrates, or acetates) in solvents like methanol (B129727) or ethanol. mdpi.comnih.govnih.gov

For ligands that are structurally related to this compound, such as N-cyclohexyl-N-[(diphenylphosphino)methyl]-2-pyridinamine, reactions with palladium(II), copper(I), and silver(I) salts have been shown to yield a variety of complexes, demonstrating diverse coordination possibilities. rsc.org The synthesis of zinc(II) complexes with other iminopyridine ligands often involves a 1:1 stoichiometric reaction between the ligand and the zinc salt, leading to the formation of the desired complex after stirring at room temperature. mdpi.com Cadmium(II) complexes with Schiff base ligands containing nitrogen donor atoms have also been synthesized and characterized, providing further examples of coordination with related structures. nih.govresearchgate.net

A general synthetic route for a metal complex (MLCl₂) with this compound (L) would be: L + MCl₂ → [MLCl₂] (where M = Pd(II), Zn(II), Cd(II))

The reaction conditions, such as solvent, temperature, and reaction time, would be optimized to ensure the formation of a pure, crystalline product.

Based on its structure, this compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) group. This N,N'-bidentate coordination is a common feature for ligands containing both pyridyl and amino or imino groups, leading to the formation of a stable five-membered chelate ring. nih.gov

The stoichiometry of the resulting complexes is typically determined by elemental analysis and spectroscopic methods. For divalent metal ions like Pd(II), Zn(II), and Cd(II), complexes with a 1:1 or 1:2 metal-to-ligand ratio are common. In the case of a square planar geometry, as is often observed for Pd(II), a 1:1 complex of the type [PdLCl₂] or a 1:2 complex like [PdL₂]Cl₂ could be formed. science.gov For tetrahedral or octahedral geometries, which are common for Zn(II) and Cd(II), similar stoichiometries are expected. nih.govajol.info For example, studies on related iminopyridine zinc(II) complexes have confirmed compositions such as ZnLCl₂(H₂O)₂. mdpi.com

Table 1: Plausible Stoichiometries and Geometries for Metal Complexes with this compound (L)

| Metal Ion | Plausible Stoichiometry | Expected Geometry |

|---|---|---|

| Palladium(II) | [PdLCl₂] | Square Planar |

| [PdL₂]Cl₂ | Square Planar | |

| Zinc(II) | [ZnLCl₂] | Tetrahedral |

| [ZnL₂(H₂O)₂]Cl₂ | Octahedral | |

| Cadmium(II) | [CdLCl₂] | Tetrahedral |

Structural Elucidation of this compound Metal Complexes

The precise structure of these metal complexes is determined using a combination of X-ray crystallography and spectroscopic techniques.

In analogous complexes, such as those with 2,6-bis(1,2,4-triazol-3-yl)pyridine, X-ray crystallography has confirmed the coordination of the ligand through the nitrogen atoms, revealing distorted octahedral geometries. researchgate.net For a palladium(II) complex with the target ligand, a distorted square planar geometry would be anticipated. rsc.org X-ray analysis would confirm the N,N'-bidentate chelation, showing the bond distances between the metal and the pyridyl and aniline nitrogens. For example, in similar palladium(II) amino acid complexes, Pd-N bond lengths are typically in the range of 2.00-2.04 Å.

Table 2: Representative Crystallographic Data for a Hypothetical [Pd(L)Cl₂] Complex (L = this compound)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pd-N(pyridine) bond length | ~2.02 Å |

| Pd-N(aniline) bond length | ~2.05 Å |

| Pd-Cl bond length | ~2.30 Å |

| N(pyridine)-Pd-N(aniline) angle | ~80-85° (bite angle) |

Data are hypothetical and based on values for similar palladium(II) complexes.

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: The infrared spectrum of the ligand will show characteristic bands for C=N and C-N stretching vibrations. Upon complexation, the positions of these bands are expected to shift, providing evidence of coordination. thermofisher.com For instance, the C=N stretching vibration of the pyridine ring, typically observed around 1600 cm⁻¹, may shift to a higher or lower frequency upon coordination. Similarly, changes in the N-H stretching vibration (if present in a deprotonated form) or C-N stretching of the aniline group would indicate its involvement in bonding to the metal.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. thermofisher.com Upon coordination, the chemical shifts of the protons and carbons near the coordinating nitrogen atoms will be affected. The protons on the pyridine ring, particularly those ortho and para to the nitrogen, are expected to show significant downfield shifts due to the deshielding effect of the metal ion. mdpi.comnih.gov For example, in related zinc(II) iminopyridine complexes, the imine proton signal shifts downfield upon complexation. mdpi.com The signals for the cyclohexyl group would also be affected, though to a lesser extent.

Table 3: Expected Spectroscopic Shifts Upon Complexation of this compound

| Spectroscopy | Functional Group / Proton | Expected Shift upon Complexation |

|---|---|---|

| FT-IR | Pyridine C=N stretch | Shift to higher or lower wavenumber |

| Aniline C-N stretch | Shift in position and/or intensity | |

| ¹H NMR | Pyridine-H (ortho to N) | Downfield shift (Δδ > 0.5 ppm) |

| Aniline-NH | Broadening and downfield shift | |

| Phenyl-H (ortho to N) | Downfield shift | |

| ¹³C NMR | Pyridine-C (adjacent to N) | Downfield shift |

Future Research Directions and Advanced Chemical Applications

Exploration of Novel Synthetic Approaches for N-Cyclohexyl-4-(pyridin-2-yl)aniline and its Derivatives

The synthesis of this compound and its derivatives can be approached through modern cross-coupling methodologies that have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides and amines. researchgate.net This reaction, catalyzed by palladium complexes, would be a primary strategy for the synthesis of the target molecule.

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 4-(pyridin-2-yl)aniline with cyclohexyl bromide or the coupling of 4-bromo-N-cyclohexylaniline with 2-bromopyridine. The choice of phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) or diphenylphosphinoferrocene (B1173518) (DPPF), would be critical in optimizing the reaction conditions and achieving high yields, especially when dealing with primary and secondary amines. researchgate.net

Furthermore, the Suzuki-Miyaura cross-coupling reaction offers a complementary approach, particularly for the synthesis of derivatives. For instance, coupling of a boronic acid derivative of N-cyclohexylaniline with a halogenated pyridine (B92270), or vice-versa, can provide a modular route to a variety of substituted analogues. The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a combination of Suzuki coupling and Buchwald-Hartwig amination, demonstrating the feasibility of such a strategy for complex heterocyclic systems. mdpi.com

Future research could focus on developing more efficient and sustainable synthetic methods. This could include the use of more earth-abundant metal catalysts, such as nickel or copper, to replace palladium. Nickel-catalyzed Buchwald-Hartwig amination has shown promise for the synthesis of C2-substituted pyrimidine (B1678525) derivatives, suggesting its potential applicability in this context. acs.org Additionally, exploring one-pot, multi-component reactions could provide a more atom-economical and streamlined approach to synthesizing a library of this compound derivatives with diverse functionalities. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Advantages |

| Buchwald-Hartwig Amination | 4-(pyridin-2-yl)bromobenzene | Cyclohexylamine (B46788) | Pd(OAc)₂ / BINAP | High efficiency for C-N bond formation. researchgate.net |

| Suzuki-Miyaura Coupling | 4-(N-cyclohexylamino)phenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ / Base | Modular approach for derivative synthesis. mdpi.com |

| Nickel-Catalyzed Amination | 4-(pyridin-2-yl)bromobenzene | Cyclohexylamine | Ni(dppp)Cl₂ | Use of a more abundant metal catalyst. acs.org |

Investigation of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The molecular architecture of this compound, featuring a nitrogen atom on the pyridine ring and the aniline (B41778) nitrogen, makes it an attractive candidate as a bidentate or potentially tridentate ligand for transition metal catalysts. The pyridine nitrogen can act as a strong σ-donor, while the aniline nitrogen can also coordinate to a metal center. The bulky cyclohexyl group can provide steric hindrance that may influence the selectivity of catalytic reactions.

In homogeneous catalysis , complexes of this compound with metals like palladium, nickel, copper, or ruthenium could be investigated for their catalytic activity in various cross-coupling reactions. For instance, palladium-N-heterocyclic carbene (NHC) complexes bearing aniline ligands have demonstrated high activity in Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govijcce.ac.ir Similarly, pyridinylimine-based nickel(II) and palladium(II) complexes have been employed as catalysts for alkene polymerization. researchgate.net The electronic properties of the ligand, influenced by substituents on the aniline or pyridine rings, could be tuned to optimize catalytic performance.

For heterogeneous catalysis , this compound or its derivatives could be immobilized on solid supports such as silica, alumina, or polymers. These supported catalysts would offer the advantages of easy separation and recyclability. For example, a Ru(II) hydride complex with a pyridine-functionalized N-heterocyclic carbene ligand has been immobilized on MCM-41 for the synthesis of N-substituted amines. researchgate.net The porous nature of such supports can also influence the selectivity of the catalytic process. The synthesis of polyethylene (B3416737) with controlled branching and molecular weight has been achieved using nickel catalysts co-supported on nano MgO. nih.gov

Future research in this area would involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic performance in a range of organic transformations. The development of chiral derivatives of this ligand could also open up possibilities in asymmetric catalysis.

Potential Applications of this compound in Materials Science

The combination of a fluorescent aniline core with a pyridine moiety suggests that this compound and its derivatives could find applications in materials science, particularly in the fields of optoelectronics, sensors, and functional polymers.

In optoelectronic materials , compounds with pyridinyl-aniline structures are being explored for their use in organic light-emitting diodes (OLEDs). Pyridine-appended pyrene (B120774) derivatives have been studied as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance and low efficiency roll-off. researchgate.net Similarly, pyridinyl-carbazole fragments have been used as host materials for efficient green and blue phosphorescent OLEDs. mdpi.com The tunable electronic properties of this compound, achieved through substitution, could allow for the design of materials with specific HOMO/LUMO energy levels suitable for various layers in an OLED device.

As sensors , the pyridine nitrogen in this compound can act as a binding site for metal ions or as a proton acceptor, leading to changes in the molecule's photophysical properties. This makes it a potential candidate for fluorescent chemosensors. For example, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized for use as potential anion sensors, showing a distinct fluorescence response. nih.gov The incorporation of this molecule into polymer matrices could lead to the development of robust and reusable sensor films. Polyaniline derivatives have been shown to have high sensitivity to moisture and ammonia, indicating the potential of polymers derived from this compound in chemical sensing applications. nih.govijcce.ac.ir

In the realm of functional polymers , this compound can be used as a monomer for the synthesis of novel polymers with interesting properties. The polymerization of aniline derivatives can lead to electrically conductive polymers with applications in various electronic devices. nih.gov The synthesis of poly[2-(cyclohex-2-en-1-yl)aniline] has been reported, and this new polyaniline derivative shows promise as a sensitive material in resistive sensors. nih.gov The incorporation of the pyridinyl group into the polymer backbone could impart unique properties, such as improved solubility, thermal stability, and the ability to coordinate with metal ions for the development of catalytic or stimuli-responsive materials.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application Area | Potential Role | Key Structural Features |

| Optoelectronics (OLEDs) | Hole-Transporting Material, Emitter | Tunable HOMO/LUMO levels, fluorescence |

| Sensors | Fluorescent Chemosensor | Pyridine nitrogen for ion/proton binding |

| Functional Polymers | Monomer for Conductive Polymers | Aniline moiety for polymerization, pyridine for functionality |

Advanced Computational Modeling for Predicting Novel Properties and Reactions of this compound

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be powerful tools for predicting the novel properties and reaction mechanisms of this compound and its derivatives. These in silico methods can provide valuable insights that can guide experimental research and accelerate the discovery of new applications.

DFT calculations can be employed to determine the ground-state electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity, stability, and potential as an electronic material. For example, DFT has been used to calculate the pKa values of aniline and pyridine derivatives, providing a quantitative measure of their acidity and basicity. researchgate.net Such calculations for this compound would help in understanding its behavior in different chemical environments.

Furthermore, computational studies can be used to model the reaction mechanisms of synthetic routes or catalytic cycles involving this molecule. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to elucidate the most favorable reaction pathways and identify potential side reactions. Mechanistic and theoretical studies have been instrumental in understanding the regioselectivity of reactions involving pyridines. researchgate.net

In the context of materials science, TD-DFT can be used to predict the absorption and emission spectra of this compound derivatives, which is essential for designing new fluorescent materials for OLEDs and sensors. ijcce.ac.ir Molecular docking and in silico screening can be used to predict the binding affinity of these molecules with specific targets, which is particularly relevant for the design of new drugs or sensors. nih.govresearchgate.net

Future computational work could focus on building a comprehensive theoretical model of this compound and its derivatives. This could involve creating a library of virtually modified structures and using high-throughput computational screening to identify candidates with desired properties for specific applications, thereby streamlining the experimental design and synthesis process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-4-(pyridin-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous aniline derivatives are synthesized via substitution of halogenated precursors with pyridyl groups under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) to yield the final amine . Key considerations include:

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid) improve reaction efficiency .

- Purification : Recrystallization from solvents like CH₂Cl₂/petroleum ether enhances purity .

- Yield optimization : Monitoring reaction progress via TLC or NMR ensures intermediate formation before proceeding to reduction steps .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm cyclohexyl and pyridyl substituents. For example, pyridin-2-yl protons resonate at δ 8.3–8.5 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.2–2.0 ppm .

- FTIR : Identify N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Crystallography : Use SHELXL for structure refinement. Single-crystal X-ray diffraction (SCXRD) with programs like SHELX provides bond lengths and angles, critical for confirming stereochemistry .

Q. How is this compound utilized in coordination chemistry or catalysis?

- Methodological Answer : The pyridyl and aniline groups act as bidentate ligands in Pd(II) complexes. For example:

- Synthesis of Pd complexes : React with PdCl₂ in ethanol to form dichloro-(this compound)palladium(II) .

- Applications : Study substitution kinetics with sulfur-donor nucleophiles (e.g., thiourea) using stopped-flow UV-Vis spectroscopy to assess catalytic potential .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of Pd(II) complexes containing this ligand?

- Methodological Answer :

- Electronic effects : Electron-withdrawing substituents (e.g., -Br, -F) on the aniline ring increase electrophilicity at the Pd center, accelerating substitution rates with nucleophiles like thiourea (TU). Use Hammett constants (σ) to correlate substituent effects with rate constants (k₂) .

- Steric effects : Bulky nucleophiles (e.g., TMTU) exhibit slower reaction kinetics. Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots to distinguish electronic vs. steric contributions .

Q. What computational methods are employed to predict the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, polarizability, and hyperpolarizability. Compare with experimental UV-Vis spectra to validate electronic transitions .

- Molecular docking : Model interactions with biological targets (e.g., DNA) using software like AutoDock to guide anticancer drug design .

Q. How can contradictions in kinetic data from substitution reactions be resolved?

- Methodological Answer :

- Control experiments : Verify pseudo-first-order conditions by maintaining nucleophile concentrations ≥10×[Pd complex].

- Temperature dependence : Perform reactions at multiple temperatures (e.g., 15–35°C) to identify anomalous data points caused by side reactions .

- Statistical validation : Use software like OriginLab to calculate confidence intervals for rate constants (kobs) and exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products